molecular formula C19H19N3OS2 B12157492 N-benzyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide

N-benzyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide

Cat. No.: B12157492
M. Wt: 369.5 g/mol
InChI Key: CSDGBRHMLUJTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide is a complex organic compound characterized by its unique tricyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide typically involves multiple steps:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core. This can be achieved through a series of cyclization reactions starting from simpler precursors. For instance, a common approach might involve the cyclization of a diene with a suitable dienophile in the presence of a catalyst.

    Introduction of Sulfur and Nitrogen Atoms: The incorporation of sulfur and nitrogen atoms into the tricyclic structure can be accomplished through substitution reactions. Thiol and amine groups are introduced using reagents like thiols and amines under controlled conditions.

    Benzylation and Acetamide Formation: The final steps involve the benzylation of the nitrogen atom and the formation of the acetamide group. Benzylation can be carried out using benzyl halides in the presence of a base, while the acetamide group is typically introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms, potentially converting imines to amines.

    Substitution: The benzyl group and other substituents can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitrogen atoms can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. For instance, modifications to the tricyclic core or the acetamide group might enhance its efficacy or reduce toxicity.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-benzyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide exerts its effects is likely related to its ability to interact with biological targets. The sulfur and nitrogen atoms in its structure can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The benzyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraen-3-amine: This compound shares a similar tricyclic core but differs in the functional groups attached.

    3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene: Another related compound with a chlorine substituent, which can alter its reactivity and applications.

Uniqueness

N-benzyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide is unique due to its specific combination of functional groups and tricyclic structure. This uniqueness can lead to distinct chemical properties and biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C19H19N3OS2

Molecular Weight

369.5 g/mol

IUPAC Name

N-benzyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C19H19N3OS2/c23-16(20-10-13-6-2-1-3-7-13)11-24-18-17-14-8-4-5-9-15(14)25-19(17)22-12-21-18/h1-3,6-7,12H,4-5,8-11H2,(H,20,23)

InChI Key

CSDGBRHMLUJTLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.